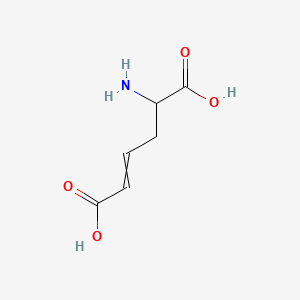

5-aminohex-2-enedioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

5-aminohex-2-enedioic acid |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3-5(8)9/h1,3-4H,2,7H2,(H,8,9)(H,10,11) |

InChI Key |

LYOPDUCVDCRVNW-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC(=O)O)C(C(=O)O)N |

Synonyms |

5-amino-2-hexenedioic acid 5-amino-2-hexenedioic acid, (R)-isomer 5-amino-2-hexenedioic acid, (S)-isomer 5-aminohex-2-enedioic acid |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminohex 2 Enedioic Acid and Its Stereoisomers

Chemical Synthesis Approaches

Chemical methods for synthesizing 5-aminohex-2-enedioic acid often utilize hex-2-enedioic acid or its derivatives as precursors. These approaches involve the strategic introduction of an amino group and management of reactive functional groups.

Catalytic Amination Pathways for this compound Precursors

Catalytic amination represents a key strategy for the synthesis of this compound from its precursors. This typically involves the reaction of a suitable precursor, such as a derivative of hex-2-enedioic acid, with an ammonia (B1221849) source in the presence of a catalyst. For instance, nucleophilic amination can be achieved using ammonia or ammonium (B1175870) chloride with a Palladium on carbon (Pd/C) catalyst. The reaction conditions, such as temperature and catalyst loading, are crucial for optimizing the yield and purity of the final product.

Reductive amination of α-keto acids, which can be derived from biomass, also presents a viable route to amino acids, using ammonia as a cost-effective and environmentally benign nitrogen source. kuleuven.be While not specific to this compound, the principles of using heterogeneous catalysts like Ru-Ni based systems for converting biomass-derived intermediates into amino acids are relevant. kuleuven.be The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the amination process.

Phase-Transfer Alkylation Routes for this compound Synthesis

Early and effective synthetic routes to this compound have employed phase-transfer alkylation. This methodology often involves the alkylation of a glycine (B1666218) derivative, such as N-diphenylmethyleneglycine ethyl ester, under phase-transfer conditions. lookchem.com Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been instrumental in achieving high enantioselectivity in the alkylation of glycine derivatives to produce unnatural amino acids. austinpublishinggroup.comnih.govorganic-chemistry.org These catalysts facilitate the reaction between an aqueous phase containing the reactant and an organic phase, enabling the synthesis of chiral molecules. The design of the chiral catalyst is critical for achieving high yields and stereoselectivity. austinpublishinggroup.comnih.gov

The alkylation of glycine derivatives can also be achieved through other methods, such as visible-light-driven decarboxylative C(sp3)–H alkylation and radical-mediated approaches, offering alternative pathways to nonnatural amino acids. rsc.orgnih.govresearchgate.net

Strategic Carboxylic Group Protection in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, the protection of reactive functional groups is a critical step to prevent unwanted side reactions. organic-chemistry.org The carboxylic acid groups, in particular, need to be protected during the amination step.

| Protecting Group | Method of Introduction | Method of Removal |

| Methyl/Ethyl Ester | Treatment with dry HCl in excess alcohol. spcmc.ac.in | Hydrolysis under weakly alkaline conditions. spcmc.ac.in |

| Benzyl Ester | Not specified in the provided context. | Catalytic hydrogenolysis (H2-Pd). spcmc.ac.in |

| tert-Butyl Ester | Reaction with isobutene in the presence of sulfuric acid. spcmc.ac.in | Treatment with anhydrous trifluoroacetic acid or dry hydrogen chloride. spcmc.ac.in |

| tert-Butyldimethylsilyl (TBDMS) Ester | Used to prevent unwanted side reactions during amination. | Not specified in the provided context. |

Nucleophilic Amination Methodologies for this compound

Nucleophilic amination is a direct method for introducing an amino group into a precursor molecule to form this compound. This approach often involves the reaction of hex-2-enedioic acid with ammonia or ammonium chloride. The reaction is typically carried out in the presence of a catalyst, such as Pd/C, at elevated temperatures ranging from 80–100°C.

The reactivity of the precursor can be enhanced by converting the carboxylic acid to a more reactive derivative, like an ester, before amination. iastate.edu This can allow the reaction to proceed under milder conditions. iastate.edu The study of nucleophilic amination also extends to understanding the reactivity of different amino acids with related quinonediimine structures, which can proceed through complex electrophile-nucleophile mechanisms. nih.gov

Exploration of Novel Synthetic Pathways and Mechanistic Considerations

Research into the synthesis of this compound and related compounds continues to explore novel pathways and delve into mechanistic details. For instance, the development of conformationally restricted analogues of neurotransmitter antagonists has been a driving force behind these synthetic efforts. Mechanistic studies are crucial for understanding structure-activity relationships and for designing more efficient synthetic routes.

The synthesis of unsaturated analogues of the neurotransmitter antagonist D-α-aminoadipic acid, such as this compound, has been achieved through convenient routes like phase-transfer alkylation. lookchem.com Furthermore, the absolute stereochemistry of these molecules can be determined through chemical correlation studies, which is vital for understanding their biological activity. The exploration of novel synthetic methods also includes copper-catalyzed decarboxylative coupling reactions of unsaturated carboxylic acids to achieve allylic amination, providing direct access to a variety of allyl-containing structures. nih.gov

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for producing this compound. These biocatalytic approaches often utilize enzymes that operate under mild conditions, leading to high yields and stereochemical purity.

One primary enzymatic route starts with lysine (B10760008). The enzyme lysine 2,3-aminomutase can facilitate the rearrangement of lysine, and subsequent enzymatic steps can lead to the formation of this compound. plos.org This process typically requires cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) and operates under mild pH and temperature conditions.

Another potential enzymatic pathway involves the deamination of 2-aminoadipic acid to produce hex-2-enedioic acid, which could then be aminated. plos.orgmdpi.com While efficient enzymes for all steps in these proposed pathways are still under investigation, the use of ammonia lyases and other enzymes shows promise for future development. plos.org The optimization of enzyme concentration, temperature, and cofactor stability are key factors in maximizing the yield of enzymatic synthesis.

Recent advancements have focused on combining enzymatic and chemical steps in hybrid systems to improve efficiency and economic viability. For example, an enzymatic deamination step can be followed by a palladium-mediated cross-coupling reaction.

| Parameter | Optimal Condition/Finding |

| Enzyme Concentration | A 1:50 molar ratio of enzyme to substrate maximizes conversion rates. |

| Temperature | Optimal activity is observed at 30°C, with a significant decrease at 40°C. |

| Cofactor Stability | Pyridoxal phosphate (PLP) may need to be replenished to maintain high yields over extended reaction times. |

| Biocatalyst Development | Research is ongoing to discover and engineer enzymes with improved activity and stability for industrial applications. europa.eu |

Lysine 2,3-Aminomutase Catalysis in this compound Bioproduction

A key biocatalytic approach for producing this compound and related β-amino acids involves the enzyme lysine 2,3-aminomutase (LAM). nih.gov This enzyme, a member of the radical S-adenosylmethionine (SAM) superfamily, facilitates the isomerization of L-lysine to β-lysine. nih.gov The process involves the migration of an amino group from the α-carbon to the β-carbon. nih.gov Lysine 2,3-aminomutase from Clostridium subterminale is a well-characterized example of this enzyme class. nih.gov The enzymatic reaction typically occurs under mild conditions, with a pH range of 7.0–8.5 and a temperature between 25–37°C. The development of robust biocatalysts based on lysine 2,3-aminomutase is an active area of research, with a focus on creating in vivo activation systems to initiate catalysis. nih.gov

Substrate Specificity and Derivatization in Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound primarily uses lysine as the initial substrate. Lysine 2,3-aminomutase from Clostridium subterminale specifically catalyzes the isomerization of (S)-α-lysine, but not (R)-α-lysine. nih.gov However, research has shown that engineered variants of aminomutases can exhibit activity on other L-amino acids, highlighting the potential for creating valuable biocatalysts with broader substrate scopes. nih.gov For instance, an engineered lysine 2,3-aminomutase from Porphyromonas gingivalis W83 is being used in a biosynthetic pathway to convert L-alanine to β-alanine. nih.gov The substrate specificity of these enzymes is a critical factor in their application, and understanding the relationship between the enzyme's structure and its catalytic activity is key to expanding their utility. mdpi.com For example, studies on other enzymes like lipase (B570770) B from C. antarctica have shown that the size of the substrate-binding pocket can influence selectivity for different reaction products. mdpi.com In the context of this compound, derivatization can be seen in how its stereoisomers, (S,E)-5-aminohex-2-enedioic acid and (S,Z)-5-aminohex-2-enedioic acid, show different reactivities in enzymatic reactions.

Reaction Mechanism Elucidation in Enzymatic Formation of this compound

The reaction mechanism can be summarized in the following key steps:

Radical Formation : A 5'-deoxyadenosyl radical is generated through a radical SAM mechanism. wikipedia.org

Enzyme-Cofactor Binding : The lysine 2,3-aminomutase enzyme binds to pyridoxal phosphate (PLP). wikipedia.org

Substrate Binding : The amino acid substrate, such as lysine, binds to the PLP cofactor. wikipedia.org

Radical Transfer : The 5'-deoxyadenosyl radical is transferred to the amino acid, leading to the formation of an aziridinyl radical intermediate. This radical is stabilized by the π-system of the PLP. wikipedia.org

Amino Acid Conversion : The rearrangement of the amino group occurs, forming the β-amino acid product, and the radical is transferred back to the 5'-deoxyadenosyl moiety. wikipedia.org

Subsequent hydrolysis of an intermediate imine yields the final product. The stereochemistry at the α-carbon is retained during this conversion, which ensures high enantiomeric purity of the product.

Yield Optimization Strategies in Biocatalytic Synthesis of this compound

Optimizing the yield in the biocatalytic synthesis of this compound involves the careful control of several key parameters. These include enzyme concentration, temperature, and cofactor stability. Research has indicated that a 1:50 molar ratio of enzyme to substrate can maximize conversion rates. The optimal temperature for the activity of lysine 2,3-aminomutase is around 30°C, with a significant reduction in activity observed at higher temperatures due to enzyme denaturation.

| Parameter | Optimal Condition/Strategy |

| Enzyme to Substrate Ratio | A 1:50 molar ratio is suggested to maximize conversion rates. |

| Temperature | Activity peaks at 30°C, with significant reduction at 40°C. |

| Cofactor Replenishment | Periodic replenishment of PLP (e.g., every 12 hours) is necessary for sustained high yields. |

Stereoselective Synthesis and Chiral Resolution of this compound

The synthesis of specific stereoisomers of this compound is of significant interest due to their distinct biological activities. This has led to the development of asymmetric synthetic approaches and chiral resolution techniques.

Asymmetric Synthetic Approaches for (R)- and (S)-5-Aminohex-2-enedioic Acid

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Various strategies for asymmetric synthesis have been developed for amino acids and their derivatives. These include the use of chiral catalysts, such as rhodium complexes for asymmetric hydrogenation, and biocatalytic methods employing enzymes like ω-transaminases. mdpi.comrenyi.hu These transaminases can be enantiocomplementary, allowing for the production of both (R)- and (S)-enantiomers of a target amine. mdpi.com

Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. renyi.hu For example, Evans' methodology has been used in the asymmetric synthesis of all four isomers of β-methylphenylalanine. renyi.hu Furthermore, kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a powerful technique. Cinchona alkaloids have been employed as catalysts for the kinetic resolution of urethane-protected α-amino acid N-carboxyanhydrides. brandeis.edu

In the context of this compound, the resolution of the racemic compound followed by chemical correlation studies has been used to establish the absolute stereochemistry of its isomers. For instance, the reduction of the resolved compound to D-α-aminoadipic acid confirmed that the levorotatory optical isomer possesses the (R) configuration at the fifth carbon.

Chiral Auxiliary and Reagent Selection for Enantioselective Synthesis

The enantioselective synthesis of this compound, a molecule with a key chiral center at the C5 position, relies heavily on asymmetric induction strategies. wikipedia.org These strategies primarily involve the use of chiral auxiliaries or chiral reagents to control the stereochemical outcome of the reaction. wikipedia.orgyork.ac.uk

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. york.ac.ukddugu.ac.in This transforms the achiral starting material into a chiral intermediate, which then undergoes a diastereoselective reaction. wikipedia.org The auxiliary guides the reacting groups to a specific face of the molecule, thereby creating the desired stereocenter. york.ac.uk After the key bond-forming step, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This approach is advantageous because the resulting diastereomeric products can be easily separated using standard laboratory techniques like column chromatography or crystallization. wikipedia.org

For the synthesis of chiral α-amino acids and their derivatives, oxazolidinone-based auxiliaries, such as those developed by Evans, are particularly effective. york.ac.uksigmaaldrich.com In a hypothetical synthesis of a this compound precursor, a glycine-derived substrate could be attached to an Evans auxiliary. The resulting imide can be deprotonated to form a rigid, metal-chelated Z-enolate, where the bulky substituent of the auxiliary effectively shields one face of the enolate. york.ac.uk Subsequent alkylation with an appropriate electrophile containing the remainder of the carbon skeleton would proceed with high diastereoselectivity.

Chiral reagents, conversely, are enantiomerically pure compounds that are used in stoichiometric amounts to effect a stereoselective transformation but are not incorporated into the substrate. york.ac.ukscbt.com Examples include chiral boranes for asymmetric hydroboration or reductions. york.ac.uk The choice between a chiral auxiliary and a chiral reagent depends on factors such as the availability of starting materials, the efficiency of the asymmetric induction, and the ease of removing the source of chirality. york.ac.uk

Below is a table summarizing common types of chiral auxiliaries used in asymmetric amino acid synthesis, which could be adapted for the synthesis of this compound.

| Chiral Auxiliary Type | Example(s) | Typical Application | Key Features |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one; Evans Auxiliaries | Asymmetric alkylation of enolates for α-amino acid synthesis. york.ac.uksigmaaldrich.com | Forms rigid chelates with metal ions, providing a well-defined steric environment for high diastereoselectivity. york.ac.uk |

| Ephedrine Derivatives | (1R,2S)-(-)-N-Methylephedrine | Used as ligands or auxiliaries in alkylation and addition reactions. sigmaaldrich.com | Can be used to prepare other chiral ligands or as direct inductors in asymmetric synthesis. sigmaaldrich.com |

| Sulfinylimines | N-tert-Butanesulfinamide (Ellman's Auxiliary) | Condensation with aldehydes to form N-sulfinyl imines, which undergo diastereoselective nucleophilic addition. nih.gov | The sulfinyl group directs the nucleophilic attack and is easily cleaved under mild acidic conditions. |

| Camphorsultams | (1S)-(+)-10-Camphorsultam (Oppolzer's Sultam) | Used in asymmetric Diels-Alder reactions, alkylations, and aldol (B89426) reactions. | Highly crystalline derivatives often facilitate purification by crystallization; provides high stereocontrol. |

Racemization Mitigation Strategies in Large-Scale this compound Synthesis

Transitioning the synthesis of a chiral molecule like this compound from a laboratory setting to large-scale production introduces significant challenges, a key one being the prevention of racemization. wikipedia.org Racemization, the conversion of an enantiomerically pure or enriched mixture into a 1:1 mixture of both enantiomers, can occur under various conditions, such as exposure to heat or basic/acidic environments, leading to a complete loss of optical purity.

However, a more advanced industrial strategy does not merely mitigate racemization but actively employs it in a process known as Dynamic Kinetic Resolution (DKR). beilstein-journals.org In a classical kinetic resolution, one enantiomer of a racemic starting material reacts faster than the other, theoretically limiting the maximum yield of the desired product to 50%. beilstein-journals.org DKR overcomes this limitation by combining the selective reaction of one enantiomer (often enzyme-catalyzed for high selectivity) with the continuous racemization of the remaining, unreactive enantiomer. beilstein-journals.org This in-situ racemization ensures that the entire batch of racemic starting material can be converted into a single, enantiomerically pure product, allowing for theoretical yields approaching 100%. beilstein-journals.org

For a molecule like this compound, a DKR process could be conceptualized as follows: A racemic precursor to the amino acid is subjected to an enantioselective enzymatic acylation. Simultaneously, a racemization catalyst, often a transition metal complex, converts the unreacted (and undesired) enantiomer back into the racemic mixture. A notable example from the literature, the DKR of (rac)-1-phenylethanol, successfully employed a ruthenium catalyst at a very low loading (0.05 mol%) alongside an immobilized lipase (Candida antarctica lipase B) to produce the desired acetate (B1210297) in 97% yield and 99.8% enantiomeric excess on a large scale. beilstein-journals.org This demonstrates the power of DKR to achieve high efficiency and enantiopurity in industrial settings. beilstein-journals.org

Strategies for managing racemization in large-scale synthesis are summarized in the table below.

| Strategy | Description | Application to this compound Synthesis | Advantages |

| Process Parameter Control | Strict control of temperature, pH, and reaction time to avoid conditions that promote racemization of the final product or chiral intermediates. | Maintaining neutral pH and low temperatures during purification and isolation steps. | Simple to implement; prevents loss of valuable, already-formed product. |

| Crystallization-Induced Resolution | If the racemic compound crystallizes as a conglomerate, seeding with one enantiomer can induce the crystallization of that enantiomer exclusively, while the solute racemizes. | Could be applied if a suitable crystalline derivative of this compound can be found. | Can be highly efficient and cost-effective. |

| Dynamic Kinetic Resolution (DKR) | Combines an enantioselective reaction with in-situ racemization of the slower-reacting enantiomer of the starting material. beilstein-journals.org | An enzymatic process could selectively modify the amino or carboxyl group of one enantiomer, while a metal catalyst racemizes the remaining substrate. beilstein-journals.org | Overcomes the 50% yield limit of standard resolution, enabling theoretical yields up to 100%. beilstein-journals.org |

Enantiomeric Excess Determination and Control in this compound Production

The success of any enantioselective synthesis is quantified by the enantiomeric excess (ee), a measurement of the purity of a chiral substance. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. wikipedia.org A sample containing 98% of the (S)-enantiomer and 2% of the (R)-enantiomer has an ee of 96%. The precise determination of ee is critical for quality control and for optimizing reaction conditions to maximize the yield of the desired stereoisomer. mdpi.com

Several analytical techniques are employed to determine the ee of chiral amino acids and their derivatives.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common and reliable method. mdpi.com The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent or a chiral solvating agent, the NMR spectra of the two enantiomers can be resolved. rsc.org For instance, a commercially available chiral reagent like quinine (B1679958) can be used to induce discrimination in the ¹H NMR spectra of amino acid derivatives, allowing for the calculation of ee from the integration of the distinct signals. rsc.org

Optical Rotation: While historically significant, measuring the specific rotation of a sample with a polarimeter is less reliable for determining ee. The relationship between optical purity and enantiomeric excess is not always linear, and impurities can significantly affect the measurement. wikipedia.org

Enantioselective Indicator Displacement Assays (eIDAs): These are colorimetric methods that can be used for high-throughput screening. nih.gov A chiral receptor binds the two enantiomers with different affinities, causing a measurable color change in an indicator dye, which can be correlated to the ee. nih.gov

Control of enantiomeric excess is achieved by using the data from these analytical methods as a feedback mechanism. By systematically varying and monitoring reaction parameters—such as temperature, pressure, catalyst loading, solvent, and reaction time—the synthesis can be fine-tuned to favor the formation of the desired enantiomer. beilstein-journals.org For example, in a DKR process, monitoring the ee of both the product and the remaining starting material provides crucial information about the relative rates of the enzymatic resolution and the chemical racemization, allowing for process optimization to achieve both high yield and high enantiopurity. beilstein-journals.org

The following table compares the primary methods for determining enantiomeric excess.

| Analytical Method | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to physical separation. mdpi.com | Highly accurate, robust, and widely applicable. mdpi.com | Can be time-consuming; requires specialized and sometimes expensive columns. mdpi.com |

| Chiral NMR Spectroscopy | A chiral shift reagent or solvating agent induces chemical shift differences between enantiomers. rsc.org | Rapid analysis, provides structural information, and is non-destructive. rsc.org | May require significant amounts of expensive chiral reagents; signal overlap can be an issue. rsc.org |

| Enantioselective Indicator Displacement Assay (eIDA) | Competitive binding of enantiomers to a chiral receptor displaces an indicator, causing a color change. nih.gov | High-throughput potential, uses standard UV-vis spectrophotometers, and is rapid. nih.gov | Generally less accurate than chromatography; requires development of a specific receptor-indicator system. nih.gov |

| Vibrational Optical Activity (VOA) | Measures the differential interaction of enantiomers with left and right circularly polarized infrared (VCD) or Raman scattered (ROA) light. mdpi.com | Provides absolute configuration and reliable ee determination, especially in aqueous solutions (ROA). mdpi.com | Requires specialized, less common instrumentation; can require higher sample concentrations. mdpi.com |

Biochemical and Enzymatic Interactions of 5 Aminohex 2 Enedioic Acid

Metabolic and Biosynthetic Pathway Intermediary Roles of 5-Aminohex-2-enedioic Acid

While this compound is recognized for its role as a research tool, particularly in neurochemistry and enzymology, its direct role as a natural intermediary in primary metabolic or biosynthetic pathways is not extensively documented. However, methodologies exist to investigate its potential biological roles and metabolic fate in various systems.

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a metabolic pathway or a biological system. wikipedia.org In the context of microbial systems, this method can be employed to determine if and how this compound is utilized by microorganisms. The process involves synthesizing a version of the compound where one or more of its constituent atoms are replaced with a heavier, stable isotope, such as Nitrogen-15 (¹⁵N) or Carbon-13 (¹³C). nih.gov

Once the labeled this compound is introduced into a bacterial culture, it can be tracked. As the microorganisms metabolize the available nutrients, the labeled compound may be incorporated into various cellular components or transformed into other molecules. nih.gov This method is particularly effective in recombinant protein expression, where labeled compounds like ¹⁵N-ammonium chloride and ¹³C-D-glucose are used as the sole nitrogen and carbon sources to produce uniformly labeled proteins for structural studies. nih.gov A similar principle would apply to tracing the metabolic fate of an exogenously supplied labeled amino acid. beilstein-journals.org

To identify the products that result from the metabolism of this compound, researchers can pair isotopic labeling with advanced analytical techniques. The primary method for this is Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). beilstein-journals.org

After allowing a microbial culture to grow in the presence of the isotopically labeled this compound, the cells and the surrounding medium are analyzed. LC-MS separates the complex mixture of molecules, and the mass spectrometer detects their mass-to-charge ratio. wikipedia.org Any new molecules that contain the heavy isotope are considered downstream metabolites of the original labeled compound. The mass difference between the labeled and unlabeled versions of the metabolites confirms their origin. wikipedia.org This approach allows for the unambiguous identification of metabolic products and helps in reconstructing the metabolic pathways involved. beilstein-journals.org

Enzymatic Substrate and Cofactor Studies with this compound

Stereochemically defined variants of this compound have been instrumental as probes in mechanistic studies of enzymes, particularly those involved in radical-based catalysis.

Radical S-Adenosylmethionine (rSAM) enzymes constitute a vast superfamily known for catalyzing a wide array of complex biochemical reactions. wikipedia.org These enzymes are characterized by the presence of a [4Fe-4S] cluster. wikipedia.orgoatext.com This cluster facilitates the reductive cleavage of S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). oatext.comnih.gov This radical is a powerful oxidant capable of initiating catalysis by abstracting a hydrogen atom from an unactivated C-H bond in a substrate. wikipedia.orgnih.gov

PapB is an rSAM enzyme that installs thioether cross-links in a Ribosomally produced and Post-translationally modified Polypeptide (RiPP) known as PapA. nih.govacs.org These cross-links form between the thiol group of a cysteine (Cys) residue and the side chain of an aspartate (Asp) or glutamate (B1630785) (Glu) residue. nih.gov To probe the mechanism of PapB, researchers have used synthetic analogs of its substrates. acs.org

In one study, diastereomers of this compound were incorporated into a minimal PapA peptide substrate (msPapA) in place of a glutamate residue. nih.govacs.org The two specific isomers used were:

(S,E)-5-aminohex-2-enedioic acid , abbreviated as EneA . nih.gov

(S,Z)-5-aminohex-2-enedioic acid , abbreviated as ZneA . nih.gov

These unsaturated analogs were designed to serve as mechanism-based probes to investigate the catalytic cycle of the PapB enzyme. nih.govacs.org

The standard reaction catalyzed by PapB on its native peptide substrate results in the formation of a thioether bond, which is observed as a 2 Dalton (Da) mass loss in mass spectrometry analysis, corresponding to the loss of two hydrogen atoms. nih.gov However, the interaction of PapB with the peptides containing EneA and ZneA revealed different and insightful outcomes. nih.govacs.org

When the peptide containing the (S,E)-isomer (EneA) was treated with PapB, no thioether cross-link was formed. acs.org Instead, the 5'-deoxyadenosyl radical (dAdo•) generated by the enzyme added directly to the EneA residue, forming a dAdo-adduct. nih.govacs.org This adduct was identified by mass spectrometry and its formation effectively halts the enzyme's catalytic cycle, acting as a suicide or mechanism-based inactivator. nih.govacs.org When the native msPapA peptide was added to a reaction mixture where PapB had already formed this adduct, minimal cross-linking of the native peptide was observed, confirming the enzyme's inactivation. nih.govacs.org

In contrast, the peptide containing the (S,Z)-isomer (ZneA) showed a dual reactivity pattern. Upon reaction with PapB, it not only formed the dAdo-adduct but also underwent thioether cross-linking. The formation of the cross-link was confirmed by the characteristic 2 Da mass loss in the mass spectrum. This suggests that the geometry of the Z-isomer places the reactive groups in a more favorable spatial arrangement for the cross-linking reaction to proceed, while the E-isomer does not. acs.org

These differential reactivities provide valuable molecular-level insights into the spatial arrangement of the substrate and SAM within the active site of PapB. nih.govacs.org The results indicate a strong geometric preference for catalysis, where the EneA isomer binds in a way that positions the unsaturated carbon far from the reactive cysteine thiol, favoring radical quenching via adduct formation. acs.org

Table 1: Reactivity of this compound Stereoisomers with PapB Enzyme

| Stereoisomer | Abbreviation | Double Bond Configuration | Observed Products with PapB | Outcome |

| (S,E)-5-aminohex-2-enedioic acid | EneA | E (trans) | dAdo-adduct | Mechanism-based inactivation; no cross-linking. nih.govacs.org |

| (S,Z)-5-aminohex-2-enedioic acid | ZneA | Z (cis) | dAdo-adduct and Thioether cross-link | Partial cross-linking and adduct formation. |

Interaction of this compound with Radical S-Adenosylmethionine (rSAM) Enzymes

Role of Iron-Sulfur Clusters in Enzymatic Turnover of this compound Substrates

The enzymatic processing of substrates like this compound is often catalyzed by radical S-adenosyl-l-methionine (rSAM) enzymes. nih.govacs.org These enzymes are characterized by the presence of iron-sulfur ([Fe-S]) clusters, which are essential for their catalytic activity. wikipedia.orgnih.gov The most common cluster in the rSAM superfamily is a [4Fe-4S] cluster, coordinated to the enzyme by a conserved cysteine motif. nih.govnih.gov

This [4Fe-4S] cluster plays a central role in the generation of a highly reactive 5′-deoxyadenosyl radical (5′-dAdo•). nih.gov The process begins with the one-electron reduction of the [4Fe-4S]²⁺ cluster to its [4Fe-4S]¹⁺ state. osti.gov This reduced cluster then donates an electron to S-adenosyl-l-methionine (SAM), which is coordinated to the unique fourth iron atom of the cluster. nih.govosti.gov This electron transfer induces the reductive cleavage of the S-C5′ bond of SAM, yielding methionine and the 5′-dAdo• radical. nih.govchemrxiv.org This radical is a potent oxidizing agent responsible for initiating the subsequent chemical transformation by abstracting a hydrogen atom from the substrate. chemrxiv.orgrsc.org

In enzymes like PapB, which catalyzes thioether cross-link formation, auxiliary [Fe-S] clusters can also be involved. acs.org After the initial hydrogen abstraction from the substrate by the 5′-dAdo• radical, the resulting substrate radical is resolved through a reaction involving a cysteine thiolate ligated to an auxiliary cluster, leading to the formation of the cross-link. acs.org Therefore, the iron-sulfur clusters are not merely structural components but are integral to the catalytic cycle, participating directly in redox chemistry and radical generation. wikipedia.orgnih.gov

| Cluster Type | Function in rSAM Enzymes | Relevant Process |

| Primary [4Fe-4S] Cluster | Binds SAM; reduces SAM to generate the 5′-deoxyadenosyl radical (5′-dAdo•). nih.govosti.gov | Radical Initiation |

| Auxiliary [Fe-S] Cluster | Participates in resolving the substrate radical; can act as an oxidant or facilitate cross-linking. acs.orgpnas.org | Radical Resolution, Peptide Cross-linking |

Substrate Promiscuity and Enzyme Tolerance for this compound Analogues

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions on a range of different, yet structurally related, substrates. researchgate.net This phenomenon is particularly evident in some rSAM enzymes, such as PapB, which demonstrates significant tolerance for analogues of its native peptide substrates. nih.govacs.org This tolerance allows the enzyme to process peptides containing unnatural amino acids, including those with modified side chains that mimic or replace the standard residues involved in cross-linking. nih.govacs.org

Research on the rSAM enzyme PapB has provided substantial evidence of its ability to accommodate significant structural variations in its substrates. nih.govacs.org PapB naturally forms a thioether cross-link between a cysteine and an aspartate residue. nih.gov Studies have shown that the enzyme retains its function when these residues are replaced with analogues possessing longer side chains. For instance, PapB can effectively cross-link peptides where cysteine is substituted with homocysteine (hCys) or where aspartate is replaced by glutamate (Glu) or even homoglutamate (hGlu). nih.govacs.org

Furthermore, PapB is tolerant of branched side chains on the amino acid residues involved in the cross-linking reaction. nih.govacs.org This flexibility indicates that the active site of the enzyme is spacious enough to bind and correctly orient substrates with bulkier or extended functional groups, without impairing its catalytic ability to form the thioether bond. nih.gov This promiscuity is a key feature that enables the use of PapB as a tool in chemical biology for creating novel cross-linked peptides. acs.org

| Substrate Modification | Enzyme Tolerance (PapB) | Outcome |

| Extended Thiol Side Chain | Tolerates homocysteine (hCys) in place of Cysteine. nih.govacs.org | Thioether cross-link formation is successful. nih.govacs.org |

| Extended Carboxylate Side Chain | Tolerates glutamate (Glu) and homoglutamate (hGlu) in place of Aspartate. nih.govacs.org | Thioether cross-link formation is successful. nih.govacs.org |

| Branched Side Chains | Tolerates methyl-branched aspartate residues. acs.org | Thioether cross-link formation proceeds, with a preference for abstraction of the pro-S hydrogen. acs.org |

The substrate tolerance of enzymes like PapB extends to the acceptance of carboxylate isosteres, which are functional groups that mimic the physicochemical properties of a carboxylic acid. nih.govnih.gov One of the most common and pharmaceutically relevant carboxylate isosteres is the tetrazole ring. nih.govnih.gov The tetrazole group is planar and has an acidity (pKa ≈ 4.5–4.9) that closely resembles that of carboxylic acids. nih.gov

Remarkably, PapB has been shown to process a peptide substrate in which the native aspartate's carboxylate group is replaced with a tetrazole moiety. nih.govacs.org The ability of the enzyme to accommodate and catalyze a cross-linking reaction with this non-natural isostere highlights its exceptional promiscuity. nih.gov This finding is significant as it expands the repertoire of chemical modifications that can be introduced into peptides using this enzymatic system, and it underscores that the precise carboxylate structure is not an absolute requirement for substrate recognition and turnover, provided a suitable acidic mimic is present. nih.govacs.org

Radical Mechanisms Initiated by this compound in Enzymatic Reactions

Enzymatic reactions involving substrates like this compound within the rSAM enzyme family proceed via sophisticated radical-based mechanisms. nih.gov The process is initiated not by the substrate itself, but by the enzyme's generation of a highly reactive radical species that subsequently acts upon the substrate. nih.govosti.gov

Following the initial hydrogen atom abstraction and the formation of a substrate radical, the radical must be "resolved" or quenched to form the final product. acs.org In the context of peptide cross-linking by enzymes like PapB, this involves the formation of a new covalent bond. acs.org For instance, the radical generated on the Cβ of an aspartate or glutamate residue can be attacked by the thiolate of a nearby cysteine residue. acs.org

Unsaturated substrate analogues, such as peptides containing (S,E)-5-aminohex-2-enedioic acid (EneA) or (S,Z)-5-aminohex-2-enedioic acid (ZneA), serve as powerful mechanistic probes for these radical intermediates. nih.govacs.org When these analogues are processed by PapB, the initially formed substrate radical does not lead to a standard thioether cross-link. Instead, the radical intermediate can be trapped by the highly reactive 5'-dAdo• itself, forming a stable dAdo-peptide adduct. nih.govacs.org In the case of the ZneA diastereomer, a portion of the radical intermediate is quenched through cross-linking with the cysteine residue, while the EneA isomer primarily forms the dAdo adduct with no evidence of cysteine cross-linking. acs.org These differential fates provide molecular-level insights into the arrangement of the substrate in the active site and the mechanisms that resolve the radical intermediates during catalysis. acs.org

Mechanism-Based Inhibition Studies utilizing Unsaturated Analogues of this compound

Unsaturated analogues of this compound have been instrumental as mechanism-based inhibitors to probe the active sites and catalytic mechanisms of certain enzymes. nih.govacs.org These studies, particularly with radical S-adenosylmethionine (rSAM) enzymes, have provided significant insights into enzyme turnover and the spatial arrangement of substrates and catalytic residues within the enzyme's active site. nih.govacs.org

Research focusing on the rSAM enzyme PapB, which is responsible for catalyzing thioether cross-link formation in peptides, has utilized stereoisomers of this compound to understand its catalytic cycle. nih.govacs.org Specifically, (S,E)-5-aminohex-2-enedioic acid (also referred to as EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA) were synthesized and incorporated into peptide substrates to investigate their interaction with PapB. nih.govacs.org

Upon incubation with PapB, both EneA and ZneA were observed to form a 5'-deoxyadenosyl (dAdo) adduct. nih.govacs.org This occurs when the 5'-dAdo radical (dAdo•), generated from the homolytic cleavage of SAM, is captured by the unsaturated analogue. nih.gov The formation of this adduct is a key indicator of mechanism-based inhibition, as it effectively traps a reactive intermediate in the enzymatic reaction. nih.gov Mass spectrometry analysis confirmed the presence of these dAdo adducts with both EneA and ZneA containing peptides. nih.govacs.org

Interestingly, a notable difference in the reactivity of the two stereoisomers was observed. While both formed the dAdo adduct, the peptide containing the Z-configured analogue, ZneA, also showed evidence of thioether cross-linking. acs.org This suggests that the stereochemistry of the unsaturated side chain influences the positioning of the substrate within the active site, thereby affecting the subsequent reaction pathway. nih.govacs.org

Furthermore, these studies provided evidence that the dAdo adducts act as suicide or mechanism-based inactivators of the PapB enzyme. nih.govacs.org When the enzyme was pre-incubated with peptides containing either EneA or ZneA, its ability to process the wild-type peptide substrate was significantly diminished. nih.govacs.org This inactivation is thought to occur because the dAdo-adducts mimic the native transition state of the reaction, where the dAdo• is positioned to abstract a hydrogen atom from the substrate, leading to product inhibition. acs.org

The differential reactivity and inhibition patterns of the E and Z isomers of this compound have provided valuable molecular-level details about the active site of PapB, including the relative arrangement of SAM and the cysteine residue involved in thioether bond formation. nih.govacs.org

Table 1: Properties of Unsaturated Analogues of this compound in PapB Inhibition Studies

| Analogue | Stereochemistry | Observed Reactions | Outcome |

|---|---|---|---|

| (S,E)-5-aminohex-2-enedioic acid (EneA) | E (trans) | dAdo adduct formation | Mechanism-based inactivation nih.govacs.org |

| (S,Z)-5-aminohex-2-enedioic acid (ZneA) | Z (cis) | dAdo adduct formation, Thioether cross-linking | Mechanism-based inactivation, provides insight into active site arrangement nih.govacs.org |

5 Aminohex 2 Enedioic Acid As a Research Probe and Structural Analogue

Conformationally Restricted Analogues in Neurobiological Research

In the intricate landscape of neurobiological research, conformationally restricted analogues of endogenous molecules are invaluable tools. By limiting the rotational freedom of a molecule, researchers can investigate the specific spatial arrangements required for interaction with biological targets such as receptors and enzymes. 5-Aminohex-2-enedioic acid serves as a key example of such a compound, providing insights into the pharmacology of excitatory amino acid receptors.

Analogues of Excitatory Amino Acid Antagonists (e.g., D-α-Aminoadipic Acid)

This compound is recognized as a conformationally restricted analogue of D-α-aminoadipic acid (D-α-AA), a known antagonist of excitatory amino acid receptors. The presence of a double bond in the carbon chain of this compound restricts the molecule's flexibility compared to the saturated backbone of D-α-AA. This structural constraint is crucial for dissecting the specific conformational requirements for binding to and antagonizing glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype.

Interactions with N-methyl-D-aspartate (NMDA) Receptors in Model Systems

Research has demonstrated that the D-isomer of this compound (D-AHED) acts as a selective antagonist at NMDA receptors. Studies have shown that D-AHED can reduce the excitatory effects of N-methyl-D-aspartate, a selective NMDA receptor agonist. The antagonist potency of D-AHED has been quantified as being approximately half to a third of that of D-α-AA, indicating a significant but slightly reduced activity compared to its saturated counterpart. This interaction is crucial for understanding the structure-activity relationship at the NMDA receptor binding site.

Electrophysiological Investigations on Neuronal Excitation in Animal Models

Microelectrophoretic studies on cat spinal neurons have provided direct evidence of the effects of this compound on neuronal activity. In these investigations, D-5-aminohex-2-enedioic acid was shown to diminish the excitatory action of NMDA to a greater extent than its effect on L-glutamate-induced excitation. nih.gov This selectivity highlights its specific action on NMDA receptors over other glutamate receptor subtypes. These findings from animal models are instrumental in characterizing the pharmacological profile of this compound and its potential as a tool to probe the function of NMDA receptors in the central nervous system.

Comparative Analysis with L-Glutamate and L-Aspartate in Synaptic Transmission Research

In the study of synaptic transmission, L-glutamate and L-aspartate are the primary excitatory neurotransmitters that activate glutamate receptors, including the NMDA receptor. While both L-glutamate and L-aspartate bind to and activate NMDA receptors, their affinity and efficacy can vary. L-glutamate is generally considered the principal neurotransmitter at most excitatory synapses.

Table 1: Comparative Effects of this compound and Related Compounds on Neuronal Excitation

| Compound | Role | Primary Target | Potency/Effect |

|---|---|---|---|

| D-5-Aminohex-2-enedioic acid (D-AHED) | Antagonist | NMDA Receptors | Potency is half to a third that of D-α-Aminoadipic acid in reducing NMDA-induced excitation. nih.gov |

| D-α-Aminoadipic Acid (D-α-AA) | Antagonist | Excitatory Amino Acid Receptors | Serves as the parent compound for D-AHED. |

| N-methyl-D-aspartate (NMDA) | Agonist | NMDA Receptors | Its excitatory action is effectively reduced by D-AHED. nih.gov |

| L-Glutamate | Agonist | Glutamate Receptors (including NMDA) | Its excitatory action is less effectively reduced by D-AHED compared to NMDA. nih.gov |

| L-Aspartate | Agonist | NMDA Receptors | An endogenous excitatory amino acid. |

Applications in Peptide Engineering and Chemical Biology

The unique structural features of unnatural amino acids, such as this compound, offer intriguing possibilities in the fields of peptide engineering and chemical biology. The incorporation of such molecules into peptide chains can bestow novel physicochemical properties and functionalities.

Generation of Cross-Linked Peptides with Modified Physiochemical Properties

The presence of a reactive olefin group (a carbon-carbon double bond) within the structure of this compound makes it a theoretical candidate for the generation of cross-linked peptides. In peptide engineering, cross-linking is a strategy used to stabilize specific secondary structures, such as alpha-helices or beta-sheets, and to enhance resistance to enzymatic degradation. This is often achieved by incorporating unnatural amino acids with reactive side chains that can be covalently linked.

Incorporation of Unnatural Amino Acid Derivatives of this compound into Peptides

The integration of unnatural amino acids like this compound into peptide sequences is a powerful strategy to modulate their structure and function. Standard chemical synthesis techniques, particularly Solid-Phase Peptide Synthesis (SPPS), have been successfully employed to incorporate this amino acid into target peptides. SPPS allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support, a method that facilitates the purification process.

A notable application of this methodology involved the successful incorporation of two diastereomeric forms of this compound, namely (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA) , into a peptide known as msPapA. This was achieved using the well-established Fmoc-based SPPS chemistry, demonstrating the compatibility of these unnatural analogues with routine peptide synthesis protocols. The introduction of such derivatives can significantly alter the peptide's conformational properties and biological activity.

| Research Finding | Method Used | Target Peptide | Incorporated Compound |

| Successful incorporation of diastereomeric residues | Solid-Phase Peptide Synthesis (SPPS) | msPapA | (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA) |

Design of Macrocyclic Peptides for Structural and Functional Studies

Macrocyclic peptides, characterized by a cyclic structure, often exhibit enhanced stability, improved binding affinity, and increased resistance to enzymatic degradation compared to their linear counterparts. The incorporation of unnatural amino acids, including derivatives of this compound, into macrocyclic scaffolds offers a strategy to further refine their structural and functional properties.

The design of macrocyclic peptides is a key area of research for developing novel therapeutics and molecular probes. While specific examples of macrocyclic peptides containing this compound designed for detailed structural and functional studies are not extensively documented in currently available literature, the principles of peptide macrocyclization using olefin-containing amino acids are well-established. Techniques such as ring-closing metathesis (RCM) are frequently used to cyclize peptides containing unsaturated amino acid residues. The olefinic nature of this compound makes it a prime candidate for such cyclization strategies, allowing for the creation of conformationally constrained cyclic peptides. These rigid structures are invaluable for studying peptide-protein interactions and for developing potent and selective biological inhibitors.

Design and Synthesis of Derivatives for Specific Research Objectives

The chemical versatility of this compound allows for the design and synthesis of various derivatives to meet specific research needs. By modifying its structure, researchers can fine-tune its properties to probe enzymatic mechanisms, create novel biomaterials, or develop targeted therapeutic agents.

Synthesis of Halogenated Derivatives (e.g., 2-Bromo Derivative)

Advanced Analytical and Computational Approaches in 5 Aminohex 2 Enedioic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 5-aminohex-2-enedioic acid, providing fundamental insights into its molecular structure, stereochemistry, and behavior in complex environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule. neliti.comresearchgate.net The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum allow for the precise assignment of protons within the molecule's backbone and functional groups. youtube.com Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their hybridization states.

Beyond structure elucidation, quantitative ¹H NMR (qNMR) serves as a powerful method for purity assessment. nih.gov By integrating the signals of this compound against those of a certified internal standard of known concentration, the absolute purity of a sample can be determined with high accuracy and precision, often without the need for a specific reference standard of the analyte itself. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 (-COOH) | - | ~175.8 |

| C-2 (=CH-) | ~6.8 (dd) | ~135.2 |

| C-3 (=CH-) | ~5.9 (dt) | ~124.5 |

| C-4 (-CH₂-) | ~2.4 (m) | ~34.1 |

| C-5 (-CH(NH₂)-) | ~4.1 (t) | ~55.3 |

Note: Chemical shifts are predictive and can vary based on solvent, pH, and temperature.

Due to the presence of a chiral center at the C-5 position, this compound can exist as two distinct enantiomers. Circular Dichroism (CD) spectroscopy is a vital chiroptical technique used to investigate the stereochemistry of such molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral compound. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. chiralabsxl.com

This characteristic allows CD spectroscopy to be used for determining the stereochemical (enantiomeric) purity of a sample. By comparing the CD spectrum of a synthesized or isolated sample to that of a known pure enantiomer, the enantiomeric excess can be quantified. The sign and magnitude of the Cotton effects in the CD spectrum provide a definitive signature for a specific enantiomer. chiralabsxl.com

Furthermore, CD is an effective tool for monitoring racemization, the process by which an enantiomerically pure sample converts into a mixture of both enantiomers. Any change in the stereochemical integrity of this compound over time or under specific reaction conditions (e.g., changes in pH or temperature) can be tracked by observing the decrease in the CD signal intensity.

Table 2: Illustrative Circular Dichroism (CD) Spectral Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (S)-5-aminohex-2-enedioic acid | ~210 | +15,000 |

| (R)-5-aminohex-2-enedioic acid | ~210 | -15,000 |

Note: Data are hypothetical and represent the expected mirror-image relationship between enantiomers.

When this compound acts as a substrate or inhibitor by binding to the active site of a metalloenzyme, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can provide detailed structural information about the metal's coordination environment. EXAFS is a powerful technique for determining the local atomic structure around a specific element, in this case, the metal ion within the enzyme's active site.

By analyzing the fine structure of the X-ray absorption spectrum, EXAFS can reveal the types of atoms coordinating the metal, their distances (bond lengths), and their numbers (coordination number) with high precision. nih.gov When this compound binds, changes in the metal's coordination sphere—such as the displacement of a water molecule by a carboxylate or amino group from the compound—can be directly observed. This allows researchers to characterize the enzyme-compound complex at an atomic level, providing crucial insights into the mechanism of binding and catalysis. nih.gov

Table 3: Hypothetical EXAFS Fitting Parameters for a Metalloenzyme Active Site Before and After Binding this compound

| Sample | Scatterer | Coordination Number (N) | Distance (R) in Å |

|---|---|---|---|

| Free Enzyme | Fe-O/N | 6 | 2.10 |

| Enzyme + this compound | Fe-O/N | 5 | 2.12 |

Note: This table illustrates how EXAFS can detect changes in the iron (Fe) coordination environment upon ligand binding.

Chromatographic and Mass Spectrometric Methodologies

Chromatographic separation coupled with mass spectrometry provides unparalleled sensitivity and specificity for the analysis of this compound in complex mixtures, enabling purity assessment, reaction monitoring, and metabolite discovery.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. researchgate.net

HPLC is routinely used to assess the chemical purity of synthesized or isolated this compound. researchgate.net A chromatogram from a purity analysis will ideally show a single major peak corresponding to the compound, with the area of this peak relative to the total area of all peaks providing a measure of purity (e.g., >95%). The method is also invaluable for monitoring the progress of a chemical reaction that produces or consumes this compound. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, researchers can track the disappearance of reactants and the formation of the product, allowing for reaction optimization.

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com This hybrid technique is the method of choice for identifying and quantifying metabolites of this compound in complex biological matrices such as plasma, urine, or cell extracts. nih.gov After chromatographic separation, the compound and its metabolites are ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. The high mass accuracy of modern instruments allows for the determination of the elemental composition of unknown metabolites. metabolomicsworkbench.org

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion of a metabolite and analyzing the resulting fragment ions. nih.gov This fragmentation pattern serves as a structural fingerprint that helps to identify the metabolite, for example, by pinpointing the location of a hydroxylation or glucuronidation event.

LC-MS/MS is also critical for identifying and characterizing potential adducts, where this compound or its reactive metabolites covalently bind to cellular macromolecules like proteins or DNA. nih.gov By analyzing modified amino acids or nucleosides, the precise structure of these adducts can be determined, which is essential for understanding potential mechanisms of cytotoxicity or downstream biological effects. researchgate.net

Table 5: Hypothetical LC-MS/MS Data for the Identification of a Hydroxylated Metabolite of this compound

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Putative Identification |

|---|---|---|---|

| This compound | 160.060 | 143.033 (loss of NH₃), 114.049 (loss of COOH & H₂O) | Parent Compound |

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-5-aminohex-2-enedioic acid |

| (R)-5-aminohex-2-enedioic acid |

| Water |

| Acetonitrile |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Multiple Reaction Monitoring (MRM) for Specificity and Validation

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific analytical technique essential for the detection and quantification of amino acids and other small molecules in complex biological matrices. The UPLC system provides rapid and high-resolution chromatographic separation, which, when coupled with a tandem mass spectrometer, allows for precise molecular identification and measurement.

For a compound like this compound, a UPLC-MS/MS method would be developed to ensure accurate quantification in research samples. The methodology involves optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient) to achieve a sharp, well-defined peak for the analyte, separating it from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique. In MRM, the first quadrupole (Q1) is set to isolate the precursor ion (the ionized molecule of this compound), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect a specific, high-abundance fragment ion (product ion). This precursor-to-product ion transition is unique to the target molecule, minimizing interferences and enhancing detection specificity. units.itmdpi.com

Method validation would be performed to assess linearity, precision, accuracy, recovery, and stability, ensuring the reliability of the results. nih.gov While specific MRM parameters for this compound are not widely published, they can be theoretically determined based on its molecular structure and mass.

| Analyte | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

|---|---|---|---|---|---|

| This compound | C₆H₉NO₄ | 160.14 | To be determined empirically | To be determined empirically | Positive ESI |

Tandem Mass Spectrometry (MS/MS) for Peptide Sequence Analysis and Cross-Link Confirmation

Tandem mass spectrometry (MS/MS) is a cornerstone technique for peptide and protein analysis, enabling the determination of amino acid sequences and the characterization of post-translational or synthetic modifications. nih.govresearchgate.net This approach has been specifically applied to confirm the successful incorporation and subsequent modification of this compound within a peptide sequence.

In a notable study, two diastereomeric forms of the compound, (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA), were incorporated into a model peptide, msPapA. The research demonstrated that the enzyme PapB, a radical S-adenosyl-L-methionine (rSAM) enzyme, could utilize these modified peptides as substrates. MS/MS analysis was crucial in confirming the covalent linkage of a 5'-deoxyadenosyl (dAdo) adduct to the olefinic side chain of the EneA/ZneA residue.

Furthermore, the analysis of MS data revealed that the ZneA-containing peptide, when reacted with PapB, not only formed the dAdo adduct but also underwent a 2 Da mass loss, which is indicative of thioether cross-link formation between the ZneA residue and a cysteine (Cys) residue within the same peptide. MS/MS fragmentation analysis confirmed the precise location (regiochemistry) of this cross-link. The fragmentation pattern showed that b-ions C-terminal to the ZneA residue and y-ions N-terminal to the Cys residue exhibited the 2 Da mass loss, pinpointing the connection between the two specific amino acids.

| Peptide Species | Modification | Expected m/z ([M+3H]³⁺) | Observed m/z ([M+3H]³⁺) | Reference |

|---|---|---|---|---|

| D23ZneA msPapA | Unmodified Parent | 852.7916 | 852.7879 | |

| D23ZneA msPapA | Thioether Cross-link (-2 Da) | 852.1197 | 852.1203 | |

| D23ZneA msPapA | dAdo-adduct | 936.4922 | 936.4911 | |

| D23ZneA msPapA | dAdo-adduct + Thioether Cross-link | 935.0823 | 935.0831 |

Isotopic Labeling Techniques

Application of ¹⁵N Isotopic Labeling for Metabolic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing an atom with its heavier, stable isotope (e.g., ¹⁴N with ¹⁵N), researchers can follow the incorporation of the label into various downstream metabolites using mass spectrometry or NMR spectroscopy.

While specific studies tracing the metabolism of this compound using ¹⁵N labeling are not documented, the methodology provides a clear framework for such an investigation. If ¹⁵N-labeled this compound were introduced to a cell culture or organism, its metabolic pathway could be elucidated. The nitrogen atom on the amino acid would carry the isotopic label. As the compound is metabolized, this ¹⁵N atom would be incorporated into subsequent products.

By collecting samples over time and analyzing them with high-resolution mass spectrometry, researchers could identify new metabolites containing the ¹⁵N label. The mass shift corresponding to the heavy isotope allows for the clear differentiation between pre-existing (unlabeled) molecules and newly synthesized ones derived from the labeled precursor. This approach would reveal whether this compound is broken down, converted into other amino acids, or integrated into larger biomolecules, providing fundamental insights into its biochemical roles and stability within a biological context.

Computational and Structural Biology Approaches

Molecular Docking Studies of this compound in Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding structure-function relationships and for drug design. It calculates the binding affinity and explores the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the enzyme.

In the context of this compound, molecular docking could be employed to understand how it interacts with the active site of an enzyme like PapB, which is known to process peptides containing this residue. A computational model of the PapB enzyme's active site would be generated, and this compound (or a peptide containing it) would be docked into this site. The simulation would predict the most stable binding pose and calculate a docking score, which represents the binding free energy.

The analysis would reveal key amino acid residues in the enzyme's active site that interact with the unique structural features of this compound, such as its olefinic group and extended carbon chain. This information could explain the enzyme's ability to recognize and catalyze reactions on this non-native substrate and could guide future efforts in enzyme engineering or the design of novel peptide substrates.

Molecular Dynamics Simulations to Understand Compound-Protein Interactions

Molecular dynamics (MD) simulations provide a powerful computational lens to observe the physical movements of atoms and molecules over time. This technique allows researchers to understand the flexibility of proteins and the dynamic nature of protein-ligand interactions, which are often missed by static methods like molecular docking.

By analyzing the simulation trajectory, researchers can measure parameters like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the peptide. mdpi.com These simulations could reveal whether the incorporation of this compound introduces new conformational preferences or alters the flexibility of the peptide backbone, providing crucial insights into how this modification influences the peptide's biological activity and its interaction with binding partners.

Future Research Directions and Unexplored Avenues for 5 Aminohex 2 Enedioic Acid

Development of Novel Biocatalytic Systems for 5-Aminohex-2-enedioic Acid Derivatization

The future of this compound utilization is intrinsically linked to the development of efficient and selective biocatalytic systems for its derivatization. While chemical synthesis provides the foundational routes to the core molecule, enzymes offer unparalleled precision for creating a diverse range of analogues. rug.nl Future research will likely focus on harnessing and engineering enzymes to modify the this compound scaffold.

Key areas of exploration will include:

Enzyme-catalyzed modifications: Investigating the use of enzymes such as hydratases, which add water across double bonds, and various oxidoreductases to introduce new functionalities like hydroxyl groups. nih.gov Engineering these enzymes could allow for the creation of derivatives with altered polarity, reactivity, and biological activity.

Cascade reactions: Designing multi-enzyme cascade reactions to produce complex derivatives in a one-pot synthesis, which is both economically and environmentally advantageous. rug.nl

Whole-cell biocatalysts: Utilizing engineered microorganisms as whole-cell biocatalysts to perform specific derivatization steps, simplifying the process by eliminating the need for enzyme purification.

A summary of potential enzyme classes for derivatization is presented below.

| Enzyme Class | Potential Derivatization Reaction | Desired Outcome |

| Hydratases | Addition of water across the C2-C3 double bond | Introduction of a hydroxyl group, altering polarity |

| Oxidoreductases | Reduction of the double bond or oxidation of other positions | Creation of saturated analogues or introduction of keto/hydroxyl groups |

| Transaminases | Modification of the existing amino group | Introduction of alternative amine functionalities |

| Lyases | Addition of functional groups across the double bond | Carbon-carbon or carbon-heteroatom bond formation |

Advanced Structural-Activity Relationship Studies in Enzyme Promiscuity

The concept of enzyme promiscuity—an enzyme's ability to catalyze reactions other than its primary physiological one—is a fertile ground for discovering new biocatalytic functions. This compound and its analogues can serve as powerful tools to explore and understand this phenomenon. Future studies will likely involve using this compound to probe the active sites of various enzymes, particularly those involved in amino acid metabolism.

A notable research project has aimed to engineer enzymes like ammonia (B1221849) lyases, which naturally act on substrates such as histidine, to instead utilize lysine (B10760008) to produce the related compound 6-aminohex-2-enoic acid. chalmers.se This highlights the potential for directed evolution to shift an enzyme's specificity.

Future research directions include:

Probing active sites: Using this compound as a substrate or inhibitor to study the active sites of enzymes like aminotransferases or lyases. By analyzing how the enzyme interacts with this unnatural substrate, researchers can gain insights into the structural features that govern substrate specificity and promiscuity.

Directed evolution: Employing directed evolution techniques to evolve enzymes that can efficiently act on this compound. This involves creating libraries of enzyme variants and screening them for the desired activity, guided by computational structural biology. chalmers.se

Structural analysis: Determining the crystal structures of promiscuous enzymes in complex with this compound or its derivatives. nih.gov These structural snapshots can reveal the specific molecular interactions responsible for the promiscuous activity and guide further protein engineering efforts. nih.govnih.gov

Integration of this compound in Synthetic Biology Frameworks

Synthetic biology aims to design and construct new biological parts, devices, and systems. The incorporation of unnatural amino acids like this compound is a key strategy for expanding the chemical functionality of proteins and peptides within these systems. A significant step in this direction has been the successful incorporation of two diastereomeric forms, (S,E)-5-aminohex-2-enedioic acid (EneA) and (S,Z)-5-aminohex-2-enedioic acid (ZneA), into a peptide sequence known as msPapA. This demonstrates the feasibility of integrating this compound into biological macromolecules.

Future research will build upon this foundation by:

Engineered metabolic pathways: Designing and implementing novel metabolic pathways in microorganisms to produce this compound or its derivatives from simple feedstocks like glucose. nih.govnih.govmdpi.com This involves introducing and optimizing the expression of heterologous enzymes to create a functional production pathway. frontiersin.orgmdpi.com

Genetic circuits: Incorporating this compound into proteins that are components of synthetic genetic circuits. The unique properties of the amino acid could be used to create novel regulatory functions, such as allosteric control of protein activity in response to specific stimuli.

Modified biomaterials: Using this compound to create novel biomaterials. For instance, its reactive olefin group could be used for cross-linking peptides to form hydrogels or other materials with tailored physical and biological properties.

Exploration of this compound in New Chemical Probe Designs

Chemical probes are small molecules used to study and manipulate biological systems. The unique structure of this compound makes it an attractive scaffold for the design of new chemical probes to investigate enzymatic mechanisms and biochemical pathways.

Future directions in this area include:

Activity-based probes: Designing probes that incorporate a reactive "warhead" capable of covalently binding to the active site of a target enzyme. The this compound structure would serve as the recognition element that directs the probe to a specific class of enzymes.

Photo-cross-linking probes: Attaching photoreactive groups to the this compound scaffold. When incorporated into a peptide and introduced to a biological system, these probes can be activated by light to form covalent bonds with interacting proteins, allowing for the identification of binding partners.

Fluorescent probes: Conjugating fluorophores to this compound. When incorporated into peptides or used as standalone molecules, these probes can be used to visualize biological processes and interactions in real-time using fluorescence microscopy.

The general components of such newly designed chemical probes are outlined in the table below.

| Probe Component | Function | Example Moiety |

| Recognition Scaffold | Provides specificity for the biological target | This compound |

| Reactive Group | Forms a covalent bond with the target | Diazirine, Benzophenone |

| Reporter Tag | Allows for detection and analysis | Fluorophore, Biotin |

| Bioorthogonal Handle | Enables specific chemical ligation | Alkyne, Azide |

Refinement of Stereoselective Synthetic Methodologies for Industrial Research Applications

For this compound to be widely adopted in research and potential commercial applications, robust and scalable stereoselective synthetic methods are essential. While foundational chemical synthesis routes exist, future research must focus on refining these methodologies to improve efficiency, reduce costs, and ensure high stereochemical purity, which is critical for biological applications.

Key areas for refinement include:

Asymmetric catalysis: Developing highly selective asymmetric catalysts for the key bond-forming reactions in the synthesis of this compound. This includes catalytic amination of precursors like hex-2-enedioic acid using chiral catalysts to control the stereochemistry at the C5 position.

Biocatalytic resolution: Employing enzymes, such as lipases or acylases, for the kinetic resolution of racemic intermediates. This approach can be highly effective for separating enantiomers to yield optically pure products.

Flow chemistry: Adapting the synthesis to continuous flow processes. Flow chemistry can offer significant advantages in terms of safety, scalability, and process control, making it an attractive option for industrial-scale production.

Scalable purification: Developing more efficient and scalable methods for the purification of the final product and intermediates, moving beyond laboratory-scale chromatography to techniques like crystallization or selective precipitation.

Q & A

Q. What are the established synthetic pathways for 5-aminohex-2-enedioic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves a multi-step process, such as catalytic amination of hex-2-enedioic acid derivatives or enzymatic modification of precursor molecules. Key variables include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) vs. enzymatic systems (e.g., transaminases) affect regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability but may introduce side reactions .

- Temperature control : Higher temperatures (>80°C) accelerate reaction rates but risk decomposition.

Data Table :

| Method | Yield (%) | Purity (HPLC) | Byproducts |

|---|---|---|---|

| Catalytic Amination | 65-78 | ≥95% | Isomeric diacids |

| Enzymatic Synthesis | 45-60 | ≥98% | Trace aldehydes |

| Validation : Use NMR (¹H/¹³C) and LC-MS to confirm structure and quantify impurities . |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

- NMR Spectroscopy :

- ¹H NMR: Look for vinyl proton signals (δ 5.8–6.2 ppm) and amine protons (δ 1.5–2.0 ppm, broad). Carboxylic acid protons may appear as a singlet near δ 12 ppm .

- ¹³C NMR: Confirm carbonyl carbons (δ 170–175 ppm) and unsaturated carbons (δ 120–130 ppm).

- IR Spectroscopy : Stretching vibrations for NH₂ (3350 cm⁻¹) and conjugated C=O (1680–1720 cm⁻¹) .

Common Pitfalls : Solvent residues (e.g., DMSO-d₆) may obscure key peaks; always compare with solvent blanks .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

Answer: Conflicting reports may arise from: